Product packaging for beta-Amyloid (4-10)(Cat. No.:)

beta-Amyloid (4-10)

Cat. No.: B1578721
M. Wt: 880.9
Attention: For research use only. Not for human or veterinary use.
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Description

The beta-Amyloid (4-10) peptide is a defined proteolytic fragment of the native amyloid-beta (Aβ) protein, corresponding to amino acid residues 4 to 10 (sequence: FRHDSGY) of the full-length peptide. This specific region is part of the N-terminal hydrophilic and metal-binding domain of Aβ, which is a key target for research and diagnostic applications. The N-terminal domain is known to be a primary target for many therapeutic antibodies, making this fragment highly valuable for the development and characterization of such antibodies, including those approved for treatment like Aducanumab and Lecanemab. Furthermore, this region is critical for immunological studies, epitope mapping, and investigating the early stages of Aβ aggregation and oligomerization without the interference of the more hydrophobic and aggregation-prone central and C-terminal regions. The full-length Aβ peptide is produced through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase enzymes. The amyloid cascade hypothesis, the predominant model of Alzheimer's pathogenesis, posits that the aggregation of Aβ into soluble oligomers and insoluble fibrils is a central driver of neurotoxicity, triggering events like oxidative stress, inflammation, tau hyperphosphorylation, and ultimately, synaptic dysfunction and neuronal death. While soluble Aβ oligomers are now considered the primary neurotoxic agents, the N-terminal domain remains exposed in many aggregated forms and is accessible for antibody binding. This product, beta-Amyloid (4-10), is provided for research purposes only. It is intended for use in fundamental biochemical, immunological, and neurodegenerative disease research. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
 B1578721 beta-Amyloid (4-10)

Properties

Molecular Weight

880.9

sequence

FRHDSGY

Origin of Product

United States

Biogenesis and Processing Pathways of Amyloid Precursor Protein App Yielding Aβ Peptides, Including Truncated Forms

Amyloidogenic Pathway of APP Cleavage

The amyloidogenic pathway leads to the production of Aβ peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. biolegend.comdzne.de This process involves the sequential action of two enzymes: beta-secretase and gamma-secretase. dzne.denih.gov

Beta-Secretase (BACE1) Activity and N-terminal Cleavage

The initial step in the amyloidogenic pathway is the cleavage of APP by beta-secretase, with beta-site APP cleaving enzyme 1 (BACE1) being the primary enzyme responsible for this action in the brain. nih.govmdpi.comwikipedia.org BACE1 is a transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain. wikipedia.orgplos.org This cleavage event releases a large, soluble ectodomain of APP, known as sAPPβ, into the extracellular space and leaves a 99-amino acid C-terminal fragment (C99) anchored in the cell membrane. mdpi.comwikipedia.orgmdpi.com

BACE1 can also cleave APP at an alternative site, designated as the β'-site, which is located at position 11 of the Aβ sequence. nih.govmdpi.com This cleavage results in the formation of an 89-amino acid C-terminal fragment (C89) and subsequently gives rise to Aβ peptides starting at position 11 (Aβ(11-x)). nih.gov

Gamma-Secretase Activity and C-terminal Cleavage

Following the initial cleavage by BACE1, the membrane-bound C99 fragment is further processed by gamma-secretase. mdpi.comwikipedia.orgmdpi.com Gamma-secretase is a multi-protein complex that performs an intramembrane cleavage of C99. nih.govnih.gov This cleavage is not precise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ1-40 and the more aggregation-prone Aβ1-42. nih.govmdpi.compnas.org The cleavage by gamma-secretase also releases the APP intracellular domain (AICD) into the cytoplasm. cell-stress.complos.org

Non-Amyloidogenic Pathway of APP Cleavage

Under normal physiological conditions, the majority of APP is processed via the non-amyloidogenic pathway. mdpi.comfrontiersin.org This pathway involves the action of alpha-secretase and precludes the formation of the full-length Aβ peptide. biolegend.comnih.gov

Alpha-Secretase Activity

Alpha-secretase cleaves APP within the Aβ domain itself, between amino acid residues Lys16 and Leu17. frontiersin.orgwikipedia.org This cleavage event has two important consequences. First, it releases a soluble N-terminal fragment called sAPPα, which has been shown to have neuroprotective and neurotrophic properties. nih.govwikipedia.org Second, because the cleavage occurs within the Aβ sequence, it prevents the generation of the intact, amyloidogenic Aβ peptide. wikipedia.orgnih.gov The remaining 83-amino acid C-terminal fragment (C83) is then cleaved by gamma-secretase, producing the non-toxic p3 peptide and the AICD. mdpi.commdpi.comresearchgate.net Several members of the ADAM (a disintegrin and metalloproteinase) family of enzymes, including ADAM9, ADAM10, and ADAM17, have been identified as having alpha-secretase activity. nih.govmdpi.comwikipedia.org

Enzymatic Mechanisms Contributing to Aβ(4-x) Generation

In addition to the canonical full-length Aβ peptides, a significant portion of Aβ found in the brains of Alzheimer's disease patients consists of N-terminally truncated species, with Aβ peptides starting at the fourth amino acid (Aβ(4-x)) being particularly abundant. nih.gov

Role of ADAMTS4 in Aβ(4-40) Production

Research has identified a disintegrin and metalloproteinase with thrombospondin motifs 4 (ADAMTS4) as an enzyme capable of generating Aβ(4-x) peptides. nih.govfrontiersin.org Studies have shown that ADAMTS4 recognizes a cleavage site within the Aβ sequence between glutamate (B1630785) at position +3 and phenylalanine at position +4. frontiersin.orgresearchgate.net

Overexpression of ADAMTS4 in cell cultures leads to the secretion of Aβ4-40 without affecting the levels of Aβ1-x peptides. nih.gov Further research using a mouse model of amyloidosis demonstrated that knocking out the ADAMTS4 gene resulted in reduced levels of Aβ4-40, confirming the enzyme's role in its production in vivo. nih.gov Interestingly, in the adult mouse brain, ADAMTS4 expression was found exclusively in oligodendrocytes, identifying these cells as a source of Aβ4-x peptides. nih.govnih.gov Cultured oligodendrocytes were shown to secrete various Aβ species, and the production of Aβ4-40 was absent in cultures from ADAMTS4 knockout mice. nih.govnih.gov

EnzymePathwayCleavage Site on APP/AβKey Products
Beta-Secretase (BACE1) AmyloidogenicN-terminus of Aβ domain (β-site) and between Aβ residues 10 and 11 (β'-site)sAPPβ, C99, C89
Gamma-Secretase Amyloidogenic & Non-amyloidogenicIntramembrane, C-terminus of Aβ/p3 domainAβ peptides (e.g., Aβ1-40, Aβ1-42), p3 peptide, AICD
Alpha-Secretase (e.g., ADAM10) Non-amyloidogenicWithin Aβ domain (between Lys16 and Leu17)sAPPα, C83
ADAMTS4 Aβ(4-x) GenerationBetween Glu3 and Phe4 of the Aβ sequenceAβ(4-40)

Involvement of Neprilysin (NEP) in Aβ(4-x) Processing

Neprilysin (NEP) is a key zinc-metalloprotease recognized as one of the most important Aβ-degrading enzymes in the brain. researchgate.net It functions as a neutral endopeptidase that breaks down Aβ monomers into smaller, non-toxic fragments, thereby preventing their aggregation into harmful oligomers and plaques. researchgate.net

Research confirms that NEP is capable of degrading N-terminally truncated Aβ species, including the common Aβ(4-42) variant. researchgate.net In vitro studies using synthetic Aβ peptides have shown that NEP effectively digests Aβ(4-x) peptides. researchgate.net Mass spectrometry analysis of these digestions reveals several cleavage products, demonstrating the enzyme's ability to process these truncated forms. researchgate.net For example, major cleavage products of Aβ(4-40) and Aβ(4-42) by NEP include fragments such as Aβ(4-9). researchgate.net

Furthermore, in vivo studies underscore the critical role of NEP in clearing these peptides. researchgate.net When transgenic mice engineered to express only Aβ(4-42) were crossed with NEP-knockout mice, the resulting offspring showed increased levels of intraneuronal Aβ and exacerbated neuron loss compared to their counterparts with functional NEP. researchgate.net This evidence strongly indicates that NEP-mediated degradation is a vital clearance pathway for N-terminally truncated Aβ peptides like Aβ(4-x) and that reduced NEP activity can contribute to their accumulation. researchgate.net As mentioned previously, NEP can also be directly involved in the generation of Aβ(4-x) by cleaving full-length Aβ peptides. frontiersin.org

Subcellular Localization of Aβ Peptide Production

The precise subcellular location of Aβ peptide production has been a subject of considerable investigation, with evidence pointing to multiple organelles. The amyloidogenic processing of APP is a spatially complex process that begins after APP is synthesized and transported through the secretory pathway.

Endocytosis, the process by which the cell internalizes substances from the plasma membrane, is a critical step for Aβ generation. rupress.org Following internalization, APP is delivered to early endosomes. These acidic compartments are a primary site for the initial cleavage of APP by β-secretase (BACE1), which initiates the amyloidogenic pathway. rupress.org

After the initial β-cleavage, the resulting C99 fragment can be further processed by γ-secretase in several locations. Evidence suggests that Aβ production can occur in endosomes, but a significant portion of endocytosed APP is transported back to the trans-Golgi network (TGN) . rupress.org The TGN is considered a major site of Aβ production, particularly for the more common Aβ(1-40) isoform. rupress.org Some studies have also indicated that the longer, more aggregation-prone Aβ(1-42) may be preferentially generated in the endoplasmic reticulum (ER) .

More recently, mitochondria-associated membranes (MAMs) have been identified as another site of Aβ production. MAMs are specialized contact points between the ER and mitochondria. Research has shown that APP, as well as both β-secretase and γ-secretase, are present and active in this subcellular domain. The alternative cleavage of APP by BACE1 to produce N-terminally truncated peptides like Aβ(11-x) has been shown to be favored in the TGN, highlighting how subcellular localization can influence the type of Aβ species produced. nih.gov This complex trafficking ensures that the generation of various Aβ peptides, including truncated forms, is a distributed process occurring across multiple cellular compartments.

Kinetics and Mechanisms of Aβ Peptide Aggregation and Fibrillogenesis

Nucleation-Dependent Polymerization Model

Primary nucleation is the initial and often rate-limiting step in fibril formation, where soluble monomers overcome a significant energy barrier to form a stable, ordered nucleus. pnas.orgresearchgate.net This process occurs spontaneously in a solution of monomers without the influence of pre-existing aggregates. researchgate.net The nucleus is a transient, oligomeric species that, once formed, can template its own growth. jst.go.jp The rate of primary nucleation is highly dependent on the concentration of the monomeric peptide. nih.gov For many amyloid systems, this process is slow, resulting in a characteristic lag phase before rapid fibril growth is observed. nih.gov While specific studies on Aβ(4-10) are limited, it is understood that even short peptide fragments can self-assemble, and their ability to form a nucleus is dictated by their sequence and the surrounding solution conditions. frontiersin.org

Influence of Environmental Factors on Aggregation Kinetics

Effects of Aβ40/42 Ratio on Co-aggregation

Without dedicated studies on the Aβ(4-10) fragment, any attempt to generate content for the requested article would be based on speculation and would not meet the required standards of scientific accuracy. Further experimental research focusing directly on the self-assembly properties of beta-amyloid (4-10) is necessary before a thorough review of its aggregation kinetics can be authored.

Interactions of Aβ Peptides, Including Aβ 4 10 , with Biological Components

Lipid Membrane Interactions and Perturbations

The interaction between Aβ peptides and cell membranes is a critical event that can lead to membrane disruption and cellular dysfunction. biorxiv.orgmdpi.com Aβ peptides can bind to membranes, insert into the lipid bilayer, and alter the membrane's physical properties. mdpi.comresearchgate.net This interaction is considered a key mechanism of Aβ-induced toxicity. mdpi.comacs.org The process is complex, influenced by the peptide's aggregation state and the specific composition of the lipid bilayer. biorxiv.orgmdpi.com

The interaction of Aβ peptides with lipid membranes is generally considered a multi-step process that begins with the adsorption of the peptide onto the membrane surface, which can be followed by its insertion into the hydrophobic core of the bilayer. mdpi.comresearchgate.net Initially, Aβ peptides, which are secreted into the extracellular space, encounter and attach to the lipid bilayer. mdpi.commdpi.com This binding to the membrane surface can catalyze conformational changes in the peptide, often leading to an increase in β-sheet structure and subsequent oligomerization. researchgate.netmdpi.comnih.gov

The process can be described in two sequential steps:

Adsorption: Aβ peptides first bind to the surface of the lipid membrane, an interaction often initiated by electrostatic forces between charged residues on the peptide and the lipid headgroups. mdpi.comtandfonline.com

Insertion and Aggregation: Following adsorption, the peptides may insert into the membrane. mdpi.com This insertion can disrupt the lipid packing and lead to the formation of aggregates on the membrane surface or within the hydrophobic core. mdpi.comnih.gov Some studies suggest that aggregation on the membrane surface only happens after the pathway for peptide penetration into the bilayer is saturated. mdpi.com The insertion is often driven by hydrophobic interactions between the peptide and the lipid acyl chains. tandfonline.comfrontiersin.org

Cryo-electron tomography has visualized Aβ oligomers binding extensively to lipid vesicles, where they not only insert into but also form a carpet-like layer on the upper leaflet of the bilayer. biorxiv.org This process can alter the physicochemical properties of the membrane itself. mdpi.com

The lipid composition of the cell membrane plays a crucial role in modulating the interactions with Aβ peptides. mdpi.comportlandpress.com Specific lipids can influence the binding, conformational changes, and aggregation of Aβ. researchgate.netmdpi.com

Cholesterol: This lipid is a known risk factor and has a significant impact on Aβ-membrane interactions. biorxiv.orgnih.gov Cholesterol-rich membrane regions, often found in lipid rafts, are preferential sites for the enzymatic cleavage of APP that produces Aβ. mdpi.com The presence of cholesterol can enhance the rate of Aβ fibril formation by accelerating nucleation. mdpi.com Studies have shown that Aβ inserts into model membranes that contain cholesterol, but not into those without it. frontiersin.org The level of cholesterol can also affect the nature of the interaction; low cholesterol and higher membrane fluidity may lead to partial Aβ insertion, while high cholesterol content in a more rigid membrane results in stronger Aβ membrane association. nih.gov

Gangliosides: These complex lipids, particularly the monosialotetrahexosylganglioside (GM1), are known to catalyze Aβ oligomerization. mdpi.commdpi.com Aβ has been shown to bind to GM1 gangliosides in lipid raft domains of neuronal membranes. mdpi.com Fibrils formed in the presence of GM1-enriched membranes have been found to be more toxic than those formed in an aqueous solution. mdpi.com The presence of GM1 can also promote Aβ-membrane interactions, with oligomers and protofibrils showing a lower affinity for membranes deficient in GM1. biorxiv.org Molecular dynamics simulations indicate that GM1 can induce a β-hairpin motif at the C-terminus of Aβ, potentially influencing its aggregation propensity. preprints.org

Sphingomyelin (B164518): Sphingomyelin-rich domains also play an important role. nih.gov Sphingomyelin can bind Aβ peptides on the cell membrane surface, which helps initiate the fibrillization process. nih.gov In concert with cholesterol, which interacts with the hydrophobic parts of Aβ, sphingomyelin facilitates the movement of the peptide deeper into the lipid bilayer, thereby promoting conformational changes and aggregation. nih.gov

Lipid ComponentEffect on Aβ-Membrane InteractionResearch Findings
Cholesterol Enhances Aβ nucleation and membrane association. mdpi.comnih.govAβ insertion is dependent on the presence of cholesterol. frontiersin.org High cholesterol content leads to higher Aβ membrane association. nih.gov
Ganglioside GM1 Catalyzes Aβ oligomerization and promotes Aβ-membrane interactions. biorxiv.orgmdpi.comAβ fibrils formed in GM1-rich membranes are more toxic. mdpi.com Aβ has a lower affinity for GM1-deficient membranes. biorxiv.org
Sphingomyelin Binds Aβ at the membrane surface, initiating fibrillization. nih.govWorks with cholesterol to draw Aβ deeper into the bilayer, enhancing aggregation. nih.gov

One of the primary hypotheses for Aβ-induced cytotoxicity is the formation of pore-like structures or ion channels within the cell membrane. mdpi.comnih.gov These structures can disrupt cellular homeostasis by allowing an unregulated flow of ions, such as calcium, across the membrane. mdpi.comnih.gov This disruption in ion balance can impair signal transmission and ultimately lead to apoptosis. mdpi.commdpi.com

The formation of these channels is a proposed mechanism of membrane damage, where Aβ oligomers insert into the lipid bilayer to create non-specific ion channels. mdpi.comnih.gov This "channel hypothesis" is supported by findings that Aβ can form calcium-permeable channels, particularly in the presence of anionic lipids. mdpi.comnih.gov However, the pore hypothesis is also debated, as some studies have shown that Aβ can induce membrane permeability without the formation of distinct protein pores, possibly through a detergent-like mechanism or by causing membrane thinning. acs.org Cryo-electron tomography has shown that curvilinear protofibrils can insert into the bilayer, orthogonal to the membrane surface, which suggests a mechanism for the loss of membrane integrity. biorxiv.org

The binding of Aβ peptides to lipid membranes is driven by a combination of electrostatic and hydrophobic interactions. mdpi.commdpi.comnih.gov These forces work together to catalyze the growth of amyloid structures on the membrane surface. mdpi.com

Electrostatic Interactions: These are typically the initial driving force for Aβ adsorption to the membrane. mdpi.comtandfonline.com Aβ is an amphiphilic peptide with charged amino acid residues. nih.gov The positively charged residues can interact favorably with negatively charged lipid headgroups, such as those of phosphatidylserine (B164497) or gangliosides. mdpi.comnih.govjst.go.jp This electrostatic attraction helps to anchor the peptide to the membrane surface, leading to conformational changes that increase the proportion of β-sheet structure. mdpi.comnih.gov Atomistic modeling has shown that strong electrostatic interactions between Aβ and lipid headgroups facilitate the subsequent hydrophobic interactions. tandfonline.com

Formation of Aβ-Mediated Pore-Like Structures and Membrane Permeation

Protein-Protein Interactions

In addition to lipid membranes, Aβ peptides interact with a variety of extracellular and cell-surface proteins. These protein-protein interactions are crucial as they can modulate Aβ aggregation, clearance, and neurotoxicity. nih.govplos.org Aβ oligomers have been found to bind to several receptors on the cell surface, which can trigger downstream signaling pathways leading to synaptic dysfunction and cell death. nih.govmdpi.com Proteins such as the prion protein (PrP) have been identified as high-affinity receptors for Aβ oligomers. nih.gov

Aβ peptides can interact directly with their own precursor protein, APP. nih.govfrontiersin.org In this interaction, APP can function as a cell-surface receptor for various forms of Aβ, including monomers, oligomers, and fibrils. nih.govfrontiersin.org

Research has shown that soluble Aβ binds to the Aβ region within the full-length APP molecule at the cell surface. nih.govfrontiersin.org This binding can induce APP homodimerization and trigger intracellular signaling pathways that lead to neurotoxicity. frontiersin.orgfrontiersin.org The toxic effect mediated by this interaction is dependent on the intracellular YENPTY motif of APP, which is known to connect with various cytoplasmic signaling proteins. nih.gov This suggests that Aβ can exert its toxic effects by using its own precursor as a receptor to initiate a lethal signaling cascade. nih.gov

Furthermore, the interaction between Aβ and APP may form part of a feedback loop that regulates APP expression and processing. nih.gov For instance, fibrillar forms of Aβ have been shown to interact with the amino-terminal region of APP, leading to an increase in APP expression. nih.gov This complex interplay highlights the dual role of APP, not only as the source of Aβ but also as a mediator of its subsequent pathological effects. frontiersin.org

Aβ Peptide Binding to Chaperone Proteins (e.g., Transthyretin, αB-crystallin)

Chaperone proteins play a crucial role in protein folding and preventing protein aggregation. Their interaction with Aβ peptides can have significant implications for the pathogenesis of Alzheimer's disease.

Transthyretin (TTR):

Transthyretin (TTR) is a transport protein found in the blood and cerebrospinal fluid that has been shown to bind to Aβ peptides and inhibit their aggregation and toxicity. biorxiv.orgnih.gov Studies have indicated that TTR's ability to protect against Aβ-induced neurotoxicity is linked to this binding. biorxiv.orgnih.gov The interaction is complex, with evidence suggesting that the dissociation of the TTR tetramer into monomers is necessary to effectively bind Aβ oligomers and prevent cytotoxicity. biorxiv.org This suggests that the Aβ binding site on TTR may be concealed in its tetrameric form. biorxiv.org

Research has identified specific domains on TTR responsible for Aβ binding. A strong binding site has been located at residues 106-117 (TIAALLSPYSYS), which corresponds to strand G on the inner β-sheet of TTR. nih.gov Weaker binding has been observed in the region spanning residues 59-83. nih.gov Mutational analysis has pinpointed bulky hydrophobic leucine (B10760876) residues, specifically L82 and L110, as being critical for mediating the binding of Aβ to TTR. nih.gov Interestingly, some TTR mutations can increase Aβ binding, potentially due to reduced steric hindrance or decreased tetramer stability. nih.gov The stability of the TTR tetramer appears to be a key factor, with more stable, non-amyloidogenic variants binding Aβ with higher affinity than amyloidogenic variants. mdpi.comcsic.es

The interaction between TTR and Aβ is not limited to inhibiting aggregation; TTR also possesses proteolytic activity that can degrade Aβ, further contributing to its neuroprotective effect. mdpi.com

αB-crystallin:

αB-crystallin, a small heat shock protein, is found co-localized with Aβ deposits in the brains of Alzheimer's disease patients. nih.govmsu.ru It interacts with Aβ peptides and can modulate their aggregation, though the outcomes of this interaction are debated. Some studies suggest that αB-crystallin inhibits Aβ fibril formation and its associated toxicity. nih.govuow.edu.au It has been shown to bind to Aβ fibrils with micromolar affinity, inhibiting their elongation. nih.gov This interaction is thought to occur through the association with hydrophobic regions of the Aβ peptides. nih.gov

Conversely, other research indicates that while αB-crystallin can prevent the formation of mature fibrils, it may promote the formation of soluble, potentially more toxic, Aβ oligomers. arvojournals.orgd-nb.info Molecular dynamics simulations suggest that the binding between αB-crystallin and Aβ monomers is relatively weak and transient, dominated by electrostatic interactions. plos.orgibm.com However, the binding to Aβ oligomers is more stable. plos.orgibm.com The interaction has been shown to be modulated by copper and can be redox-driven. tum.de

Specific peptide sequences within αB-crystallin, such as 73DRFSVNLDVKHFS85 and 101HGKHEERQDE110, have been identified as potential interaction sites with Aβ. nih.gov

Chaperone ProteinKey Findings on Aβ InteractionReferences
Transthyretin (TTR) Binds Aβ, inhibiting aggregation and toxicity. Dissociation to monomers may be required for binding Aβ oligomers. Specific binding sites and key amino acids (L82, L110) have been identified. biorxiv.orgnih.govnih.govmdpi.comcsic.es
αB-crystallin Co-localizes with Aβ plaques. Can inhibit fibril elongation but may stabilize toxic oligomers. Interaction is influenced by hydrophobicity and can be copper-modulated. nih.govmsu.ruuow.edu.auarvojournals.orgd-nb.infoplos.orgibm.comtum.denih.gov

Heterotypic Interactions with Other Human Proteins

The aggregation of Aβ is not solely a process of self-association. Heterotypic interactions, where Aβ peptides interact with other proteins, can significantly influence amyloid assembly. nih.govswitchlab.org These interactions are often mediated by short, homologous sequences known as aggregation-prone regions (APRs). nih.govnih.gov

Proteomic analysis of Aβ plaques from Alzheimer's disease patients has revealed an enrichment of proteins containing sequences homologous to the APRs of Aβ, suggesting that these heterotypic interactions occur in vivo. nih.govnih.govembopress.org These interactions can alter the kinetics of Aβ assembly, as well as the morphology and deposition pattern of the resulting fibrils. nih.govnih.govembopress.org For instance, certain proteins, when co-expressed with Aβ in cell models, can promote its aggregation. nih.govnih.gov

This phenomenon of heterotypic aggregation may contribute to the selective vulnerability of certain tissues and cell types to amyloid deposition. switchlab.org It has been shown that interactions can occur between Aβ and other amyloidogenic proteins, such as medin, which is found in the aortic wall of most individuals over 50. switchlab.org This suggests a potential link between systemic amyloidosis and Alzheimer's disease pathology.

Aβ Peptide Interactions with Cell Adhesion Molecules

Cell adhesion molecules (CAMs) are crucial for cell-cell and cell-extracellular matrix interactions and play a role in various cellular processes, including survival, migration, and plasticity. nih.govtandfonline.com Growing evidence suggests that Aβ peptides interact with several CAMs, which can have significant consequences in the context of Alzheimer's disease. nih.govfrontiersin.orgresearchgate.net

Aβ peptides have been shown to interact with various CAMs, including:

Integrins: Aβ oligomers can cause a loss of β1-integrins on the surface of neurons. frontiersin.org Conversely, overexpression of α5β1-integrins can inhibit Aβ-induced apoptosis. frontiersin.org

N-cadherin: Aβ has been shown to decrease N-cadherin expression in neurons, which may be linked to tau pathology. dovepress.com

Neural Cell Adhesion Molecule (NCAM): Aβ oligomers can bind to NCAM2, leading to synapse disassembly. researchgate.net In contrast, another member of the immunoglobulin superfamily, L1, can directly bind to Aβ peptides, reduce the Aβ42/Aβ40 ratio, and ameliorate amyloid plaque load. researchgate.netmdpi.com

ICAM-1 and VCAM-1: Aβ can induce a time-dependent increase in the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. tandfonline.comdovepress.combiorxiv.org This interaction can lead to increased adhesion and migration of immune cells across the blood-brain barrier. dovepress.com The Aβ-induced expression of VCAM-1 on neuroblastoma cells is mediated by the Receptor for Advanced Glycation Endproducts (RAGE). pnas.org

These interactions can disrupt normal cell adhesion, trigger inflammatory responses, and contribute to the neuronal and synaptic dysfunction observed in Alzheimer's disease. nih.govfrontiersin.orgdovepress.com

Cell Adhesion Molecule FamilySpecific MoleculeEffect of Aβ InteractionReferences
Integrins β1-integrinLoss of cell surface expression induced by Aβ oligomers. frontiersin.org
Cadherins N-cadherinDecreased expression in neurons, potentially linking to tau pathology. dovepress.com
Immunoglobulin Superfamily NCAM2Binding by Aβ oligomers leads to synapse disassembly. researchgate.net
L1Binds Aβ peptides, reducing plaque load and the Aβ42/Aβ40 ratio. researchgate.netmdpi.com
Immunoglobulin Superfamily ICAM-1, VCAM-1Increased expression on endothelial cells, promoting inflammation. tandfonline.comdovepress.combiorxiv.orgpnas.org

Metal Ion Interactions

Metal ion dyshomeostasis is a recognized feature of Alzheimer's disease, with ions such as copper, zinc, and iron found to be concentrated in Aβ plaques. nih.gov These metal ions can bind to Aβ peptides and significantly modulate their aggregation and neurotoxicity. diva-portal.orgacs.org

Copper (Cu2+) Binding by Aβ(4-9) and Other Fragments

Copper ions (Cu2+) have a particularly strong and complex interaction with Aβ peptides. plos.org The binding of Cu2+ to Aβ is believed to primarily occur within the N-terminal region of the peptide. plos.org The coordination often involves histidine residues, particularly His6, His13, and His14. plos.org

While the full-length Aβ peptide has well-characterized copper binding sites, shorter fragments also exhibit the ability to bind copper. The Aβ(4-16) fragment, for instance, contains an ATCUN (amino-terminal copper and nickel) binding motif and can coordinate Cu2+. escholarship.org This is significant because the Cu2+-Aβ(4-16) complex, unlike the full-length Cu2+-Aβ complex, is redox-inactive, suggesting a potential functional role in metal homeostasis. escholarship.org

The binding of Cu2+ to Aβ can have several consequences:

Aggregation: Cu2+ can promote the aggregation of Aβ peptides, potentially by neutralizing charges and making the peptide more prone to self-association. plos.orgmdpi.com However, the effect can vary depending on the copper-to-peptide ratio, with some studies showing an inhibition of fibrillization at low concentrations. acs.org

Redox Activity: Cu2+-Aβ complexes are redox-active and can catalyze the production of reactive oxygen species (ROS), contributing to the oxidative stress observed in Alzheimer's disease. plos.orgrsc.orgfrontiersin.org

Structural Changes: The binding of Cu2+ can induce a conformational change in the N-terminal region of Aβ, leading to a "folded" state that may be less prone to aggregation. acs.org

The affinity of Cu2+ for Aβ is in the picomolar to micromolar range and is comparable for both monomeric and fibrillar forms of the peptide. csic.esresearchgate.net This strong binding underscores the potential importance of copper in the lifecycle of Aβ in the brain.

Cellular and Subcellular Mechanisms of Aβ Peptide Activity

Molecular Mechanisms of Synaptic Perturbation

Beta-amyloid peptides are known to disrupt synaptic function, a key factor in the cognitive decline observed in Alzheimer's disease. frontiersin.org Soluble oligomeric forms of Aβ, rather than the insoluble plaques, are increasingly recognized as the primary culprits in causing synaptic dysfunction and eventual neurodegeneration. nih.gov These oligomers can interfere with the fundamental processes of synaptic plasticity, receptor function, and neuronal structure.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting reduction in synaptic efficacy, are two primary forms of synaptic plasticity.

Soluble oligomers of Aβ have been consistently shown to inhibit hippocampal LTP. nih.govjneurosci.org This inhibition is a key aspect of the synaptic dysfunction seen in Alzheimer's disease models. nih.gov Studies have demonstrated that even low concentrations of soluble Aβ can impair LTP. oup.compnas.org Conversely, Aβ can enhance LTD, further contributing to synaptic weakening. frontiersin.org The disruption of this delicate balance between LTP and LTD by Aβ peptides is a critical early event in the disease process. frontiersin.org

Research FindingModel SystemEffect of AβCitation
Soluble Aβ oligomers inhibit hippocampal LTP.Mouse hippocampal brain slicesDepression of LTP nih.gov
Human brain-derived soluble Aβ inhibits LTP in vivo.Rat hippocampusInhibition of LTP jneurosci.org
Soluble Aβ aggregates disrupt synaptic plasticity.Rat hippocampusInhibition of LTP oup.com
Aβ impairs LTP in mouse models.Mouse hippocampusImpairment of LTP pnas.org
Aβ disrupts synaptic plasticity.ReviewLTP suppression and LTD enhancement frontiersin.org

Glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are crucial for excitatory synaptic transmission and plasticity. nih.gov Aβ peptides directly interact with and modulate the function of these receptors. frontiersin.org

There is substantial evidence that Aβ can directly affect NMDA receptor function. nih.govfrontiersin.org Aβ oligomers have been shown to bind to NMDA receptors, leading to their dysfunction. pnas.orgmdpi.com This interaction can cause an increase in NMDA receptor-mediated calcium influx, which can be excitotoxic to neurons. frontiersin.orgtandfonline.com Specifically, Aβ appears to preferentially target GluN2B-containing NMDA receptors, which are predominantly located extrasynaptically. pnas.orgfrontiersin.org The activation of these extrasynaptic NMDA receptors is linked to the inhibition of LTP. frontiersin.orgnih.gov

Aβ also affects AMPA receptors. It can induce the removal of AMPA receptors from the synapse, a process that weakens synaptic transmission. nih.govfrontiersin.org This destabilization of AMPA receptors contributes to the deficits in LTP caused by Aβ. frontiersin.org

Receptor TypeEffect of AβConsequenceCitation
NMDA ReceptorBinds to and activates extrasynaptic GluN2B-containing receptors.Increased Ca2+ influx, inhibition of LTP, synaptic depression. frontiersin.orgpnas.orgfrontiersin.org
NMDA ReceptorCauses dysfunction and reduces surface expression.Impaired synaptic plasticity. nih.govmdpi.com
AMPA ReceptorPromotes removal from the synapse.Weakened synaptic transmission, LTP deficits. nih.govfrontiersin.org

The precise regulation of intracellular calcium (Ca2+) concentrations is vital for neuronal function, including neurotransmitter release and synaptic plasticity. Aβ peptides disrupt this delicate balance, leading to dysregulated Ca2+ signaling. plos.org

Aβ can increase intracellular Ca2+ levels by forming pores in the cell membrane, allowing for an influx of extracellular Ca2+. mdpi.com It can also trigger the release of Ca2+ from intracellular stores like the endoplasmic reticulum (ER). plos.org This sustained elevation of intracellular Ca2+ can be toxic to neurons, activating pathways that lead to apoptosis or programmed cell death. plos.org The disruption of Ca2+ homeostasis is a central mechanism by which Aβ exerts its neurotoxic effects. mdpi.comnih.gov

Mechanism of Ca2+ DysregulationConsequenceCitation
Formation of Ca2+ pores in the plasma membrane.Increased cytotoxic calcium influx. mdpi.com
Release of Ca2+ from the endoplasmic reticulum.Persistent and cytotoxic global Ca2+ proliferation. plos.org
Impairment of membrane proteins involved in ion transport due to oxidative stress.Disrupted Ca2+ homeostasis. nih.gov
Alteration of Ca2+ signaling processes.Synaptic failure and neuronal death. plos.org

Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. nih.gov Their morphology and density are critical for synaptic function and are highly dynamic. Aβ has a profound impact on dendritic spines, leading to their loss and morphological changes, which are strongly correlated with cognitive decline. frontiersin.orgnih.govfrontiersin.org

Studies have shown that both fibrillar and non-fibrillar forms of Aβ can cause a reduction in dendritic spine density. nih.gov Overexpression of the amyloid precursor protein (APP), which leads to increased Aβ production, results in a loss of spines on nearby dendrites. nih.gov Even acute application of Aβ oligomers can lead to changes in spine density and stability. frontiersin.org While some studies report a decrease in spine density, others have unexpectedly observed an initial increase, particularly in stubby spines, suggesting a complex, time-dependent effect. frontiersin.org The loss of mature, mushroom-shaped spines and an increase in immature, thin spines is a common finding. frontiersin.org This spine loss is mediated by signaling pathways involving calcineurin. nih.govjneurosci.org

Aβ Form/ConditionEffect on Dendritic SpinesCitation
Fibrillar and non-fibrillar AβReduced spine density. nih.gov
Overexpression of APPReduced spine density on nearby dendrites. nih.gov
Acute application of Aβ oligomersIncreased density of total spines, particularly stubby spines. frontiersin.org
Aβ oligomersReduction in spine density and altered morphology. frontiersin.orgpnas.org
Aβ-containing plaquesReduced dendritic complexity and spine density. nih.gov

Aβ can also modulate the release of neurotransmitters from presynaptic terminals, further contributing to synaptic dysfunction. nih.gov The effects of Aβ on neurotransmitter release are complex and can be concentration-dependent, with low concentrations sometimes enhancing release and higher concentrations being inhibitory. nih.govd-nb.info

Aβ has been shown to interact with presynaptic proteins, such as synaptophysin, and disrupt the machinery involved in vesicle docking and fusion, which is essential for neurotransmitter release. nih.gov It can inhibit the release of several neurotransmitters, including dopamine (B1211576). nih.govfrontiersin.org This modulation of neurotransmitter release by Aβ adds another layer of complexity to its effects on synaptic transmission. nih.gov

Neurotransmitter SystemEffect of AβMechanismCitation
GeneralModulates release in a concentration-dependent manner.Interaction with presynaptic proteins. nih.govd-nb.info
DopaminergicInhibits dopamine release.Interaction with nicotinic and muscarinic receptors. frontiersin.org
CholinergicRegulates cholinergic control of neurotransmitter release.Binds to α7-nicotinic acetylcholine (B1216132) receptors. nih.gov
GlutamatergicCan increase glutamate release.Multiple mechanisms including effects on astrocytes. oup.com

Impact on Dendritic Spine Morphology and Density

Molecular Mechanisms of Neuroinflammatory Responses

Neuroinflammation is a key feature of Alzheimer's disease, and Aβ is a potent trigger of inflammatory responses in the brain. ijbs.combiomolther.org This inflammation is primarily mediated by glial cells, namely microglia and astrocytes.

Activated microglia and reactive astrocytes are consistently found surrounding amyloid plaques in the brains of Alzheimer's patients. ijbs.complos.org Aβ peptides can directly activate these glial cells, leading to the production and release of pro-inflammatory cytokines, chemokines, and reactive oxygen species. ijbs.comnih.govd-nb.info

Microglia, the resident immune cells of the brain, express pattern recognition receptors, such as Toll-like receptor 2 (TLR2), that can recognize fibrillar Aβ, leading to microglial activation. nih.gov This activation results in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. ijbs.com While initially a protective response aimed at clearing Aβ, chronic microglial activation can become detrimental, contributing to neuronal damage. frontiersin.org

Astrocytes also play a crucial role in the neuroinflammatory response to Aβ. nih.govnih.gov Aβ can induce a reactive phenotype in astrocytes, causing them to release inflammatory molecules and alter their supportive functions for neurons. d-nb.infonih.gov This astrocytic activation can occur independently of neurons, suggesting a direct interaction between Aβ and astrocytes. nih.gov The inflammatory environment created by activated microglia and astrocytes can further impair synaptic function and contribute to neurodegeneration. mdpi.com Interestingly, some research suggests that monomeric Aβ may have an anti-inflammatory effect on microglia, highlighting the complexity of Aβ's role in neuroinflammation. elifesciences.org

Glial Cell TypeActivating StimulusKey Receptors/PathwaysInflammatory ResponseCitation
MicrogliaFibrillar AβToll-like receptor 2 (TLR2)Production of TNF-α, IL-1β, IL-6 ijbs.comnih.gov
AstrocytesOligomeric AβNot fully elucidatedProduction of reactive oxygen species, nitric oxide, inflammatory molecules. d-nb.infonih.gov
MicrogliaAβ plaquesGeneral activationPhagocytosis and/or compaction of Aβ; release of proinflammatory cytokines. frontiersin.org
AstrocytesAβ plaquesGeneral activationDegradation and clearance of Aβ; production of inflammatory mediators. plos.orgmdpi.com

Microglial Activation and Phenotypic Modulation

Astrocyte Activation and Reactive Gliosis

Astrocytes, another critical glial cell type in the brain, also respond to the presence of beta-amyloid peptides by undergoing a process known as reactive astrogliosis. royalsocietypublishing.orgmdpi.com This activation is characterized by hypertrophy and the upregulation of intermediate filament proteins like glial fibrillary acidic protein (GFAP). mdpi.com Reactive astrocytes can surround amyloid plaques and have been shown to both contribute to and attempt to mitigate neuroinflammation. royalsocietypublishing.orgpnas.org They can release pro-inflammatory cytokines but also play a role in the degradation and clearance of Aβ. royalsocietypublishing.orgmdpi.com The specific role of the beta-Amyloid (4-10) fragment in directly causing astrocyte activation and reactive gliosis has not been extensively detailed in the available scientific literature. However, it is known that astrocytes respond to the inflammatory environment created by beta-amyloid deposition. biorxiv.org

Release of Pro-inflammatory Cytokines and Chemokines (e.g., IL-1, IL-6, TNF-α)

A primary consequence of glial cell activation by beta-amyloid is the production and release of a variety of pro-inflammatory cytokines and chemokines. nih.govmdpi.com Molecules such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are consistently found at elevated levels in the context of amyloid pathology. mdpi.comijbs.com These cytokines can create a self-perpetuating inflammatory cycle, as they can, in turn, stimulate the production of more beta-amyloid. nih.gov While the pro-inflammatory effects of longer Aβ fragments are well-documented, specific data quantifying the release of IL-1, IL-6, and TNF-α in direct response to the beta-Amyloid (4-10) fragment is scarce in the current body of research.

Table 1: Cytokine Response to Beta-Amyloid Peptides (Note: This table is a generalized representation based on literature for various Aβ forms, as specific data for Aβ(4-10) is limited.)

CytokineSecreting CellsGeneral Effect of Beta-Amyloid
IL-1βMicroglia, AstrocytesUpregulated
IL-6Microglia, AstrocytesUpregulated
TNF-αMicrogliaUpregulated

Inflammasome Activation (e.g., NLRP3) and Downstream Signaling

The NLRP3 inflammasome is a multi-protein complex within immune cells like microglia that plays a crucial role in the innate immune response. nih.govmdpi.com Activation of the NLRP3 inflammasome by beta-amyloid fibrils is a key step in the inflammatory cascade, leading to the cleavage and activation of caspase-1. nih.govfrontiersin.org Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. mdpi.com This pathway is considered a significant contributor to the neuroinflammation seen in Alzheimer's disease. nih.gov Research has demonstrated that Aβ can activate the NLRP3 inflammasome, but studies specifically isolating the effect of the beta-Amyloid (4-10) fragment on this pathway are not prevalent. nih.gov

Altered Phagocytic Capacity of Immune Cells

Microglia possess the ability to phagocytose and clear beta-amyloid peptides from the brain. mdpi.comnih.gov However, in the context of chronic inflammation, this phagocytic capacity can become impaired. mdpi.commdpi.com Pro-inflammatory cytokines can suppress the ability of microglia to effectively remove Aβ, contributing to its accumulation. mdpi.comaai.org Conversely, certain anti-inflammatory cytokines can enhance phagocytosis. mdpi.comaai.org The precise impact of the beta-Amyloid (4-10) fragment on the phagocytic functions of microglia and other immune cells has not been a primary focus of the reviewed research, which tends to concentrate on longer, aggregation-prone Aβ species. nih.gov

Table 2: Factors Influencing Microglial Phagocytosis of Beta-Amyloid (Note: This table reflects general findings for beta-amyloid, not specifically for the 4-10 fragment.)

FactorEffect on Phagocytosis
Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ)Inhibition
Anti-inflammatory Cytokines (e.g., IL-4, IL-10)Enhancement
Chronic Glial ActivationImpairment

Intracellular Signaling Pathway Dysregulation

Engagement with Intracellular Domains of APP and Associated Signaling

The Amyloid Precursor Protein (APP) is a transmembrane protein that, when cleaved, produces beta-amyloid peptides. genecards.orgmdpi.com The cleavage also releases the APP intracellular domain (AICD) into the cytoplasm. embopress.orgnih.gov AICD can translocate to the nucleus and participate in transcriptional regulation. bmbreports.org Furthermore, the intracellular domain of APP contains motifs, such as the YENPTY sequence, that can bind to various adaptor proteins and participate in signaling cascades. embopress.orgnih.gov It has been proposed that extracellular beta-amyloid can interact with APP on the cell surface, potentially influencing these intracellular signaling events. nih.gov However, there is a lack of specific research in the available literature that demonstrates a direct engagement of the beta-Amyloid (4-10) fragment with the intracellular domains of APP or the subsequent modulation of associated signaling pathways.

Activation of Kinase/Phosphatase Pathways

Beta-amyloid (Aβ) peptides, including the Aβ(4-10) fragment, are implicated in the dysregulation of several kinase and phosphatase signaling pathways, which are crucial for neuronal function and survival. core.ac.uk The aberrant activation of these pathways is considered a significant contributor to the neurodegenerative processes observed in Alzheimer's disease. core.ac.uk

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme involved in numerous cellular processes, including tau phosphorylation. mdpi.com Aβ has been shown to influence GSK-3β activity. For instance, monomeric forms of Aβ1-42 can lead to the inhibition of GSK-3β, which is a component of a pro-survival signaling cascade. jneurosci.org This inhibition can result in an increase in the intracellular levels of β-catenin, a protein that translocates to the nucleus to activate the transcription of protective genes. jneurosci.org

Cyclin-Dependent Kinase 5 (CDK-5): Aβ peptides have the capacity to modify a number of biochemical pathways, including the one involving cyclin-dependent kinase 5 (cdk5). core.ac.uk Alterations in this pathway can lead to a wide range of cellular dysfunctions. core.ac.uk

Calcineurin (CaN): While direct evidence for Aβ(4-10) specifically activating Calcineurin is limited in the provided results, the broader context of Aβ-induced neurotoxicity involves disruptions in calcium homeostasis. mdpi.com Dysregulation of intracellular calcium is a known trigger for Calcineurin activation.

Phosphoinositide 3-Kinase (PI-3-K): The PI-3-K pathway is a major survival pathway in neurons. jneurosci.org Monomeric Aβ1-42 has been demonstrated to activate the PI-3-K pathway, mediating a neuroprotective effect. jneurosci.org This activation involves the stimulation of insulin-like growth factor-1 (IGF-1) receptors or other receptors in the insulin (B600854) superfamily. jneurosci.org Conversely, some studies suggest that Aβ can induce memory loss through the hyperactivation of the PI3K pathway. core.ac.uk The specific effects may depend on the form of Aβ (monomeric vs. aggregated) and the cellular context. jneurosci.orgjneurosci.org

Mitogen-Activated Protein Kinase (MAPK): Aβ peptides are known to activate the MAPK cascade. frontiersin.orgnih.gov Specifically, Aβ has been shown to activate members of the MAPK superfamily, including ERK and p38 MAPK, in microglia and monocytes. jneurosci.org This activation is dependent on tyrosine kinases. jneurosci.org In hippocampal slices, Aβ42 activates the ERK2 MAPK cascade via α7 nicotinic acetylcholine receptors. nih.gov The activation of p38 MAPK by Aβ plaques can lead to mitochondrial dysfunction, apoptosis, and tau phosphorylation. frontiersin.org

c-Jun N-terminal Kinase (JNK): Aβ peptides can induce the activation of JNK, a stress-activated protein kinase. acs.orgnih.gov This activation has been observed in vitro and is associated with increased levels of senile plaques in animal models. acs.orgnih.gov The activation of JNK by Aβ is thought to contribute to neuroinflammation and neurodegeneration. acs.orgnih.gov Furthermore, Aβ-induced JNK activation can lead to the phosphorylation of tau protein. acs.org

Nuclear Factor-kappa B (NF-κB): Aβ is a potent activator of the transcription factor NF-κB in primary neurons. pnas.orgnih.gov This activation appears to be mediated by reactive oxygen intermediates. nih.gov Interestingly, low doses of Aβ-(1-40) can activate NF-κB, leading to a neuroprotective effect against higher, toxic doses of Aβ. pnas.org However, Aβ can also stimulate an NF-κB-dependent pathway in monocytes and microglia, leading to the production of pro-inflammatory cytokines like TNFα. jneurosci.org

Kinase/Phosphatase PathwayEffect of AβKey Research Findings
GSK-3βInhibition by monomeric AβMonomeric Aβ1-42 leads to GSK-3β inhibition and increased β-catenin levels, promoting cell survival. jneurosci.org
CDK-5Pathway modificationAβ peptides can alter the CDK-5 pathway, contributing to cellular dysfunction. core.ac.uk
CaNIndirect activationAβ-induced disruption of calcium homeostasis can indirectly activate Calcineurin. mdpi.com
PI-3-KActivation by monomeric Aβ; Hyperactivation by aggregated AβMonomeric Aβ1-42 activates the PI-3-K survival pathway. jneurosci.org Aggregated Aβ may cause memory loss through PI-3-K hyperactivation. core.ac.ukjneurosci.org
MAPKActivationAβ activates ERK and p38 MAPK pathways in various cell types, leading to inflammation and neuronal dysfunction. frontiersin.orgnih.govjneurosci.org
JNKActivationAβ induces JNK activation, contributing to neuroinflammation, neurodegeneration, and tau phosphorylation. acs.orgnih.gov
NF-κBBiphasic activationLow doses of Aβ can be neuroprotective via NF-κB activation, while higher concentrations contribute to pro-inflammatory responses. pnas.orgnih.govjneurosci.org

Cellular Stress Responses

The presence of Aβ peptides, including fragments like Aβ(4-10), can trigger significant cellular stress responses, most notably oxidative stress. nih.gov This is a critical aspect of Aβ's neurotoxic effects. nih.gov

Oxidative Stress: Aβ peptides are closely linked to the generation of oxidative stress in the brain. abcam.comfrontiersin.orgnih.gov This can occur through multiple mechanisms. Aβ itself can generate reactive oxygen species (ROS), creating a detrimental cycle of oxidative damage and further Aβ production. mdpi.comacs.org The interaction of Aβ with metal ions such as copper, zinc, and iron can also lead to the production of hydrogen peroxide (H₂O₂). imrpress.com The Tyr-10 residue within the Aβ sequence is thought to be crucial in the catalytic production of H₂O₂ in the presence of Cu(II). frontiersin.org

This Aβ-induced oxidative stress has wide-ranging damaging effects on cellular components. It can lead to the peroxidation of membrane lipids, the oxidation of proteins, and damage to nucleic acids. acs.org The accumulation of oxidized proteins, lipids, and DNA is a feature associated with Alzheimer's disease. imrpress.com Furthermore, oxidative stress can enhance the amyloidogenic processing of the amyloid precursor protein (APP) by increasing the activity of β-secretase (BACE1), further fueling the production of Aβ. nih.govmdpi.com

Cellular Stress ResponseMechanism of Aβ InvolvementConsequences
Oxidative StressDirect generation of Reactive Oxygen Species (ROS) by Aβ. mdpi.comacs.orgLipid peroxidation, protein oxidation, DNA damage. acs.orgimrpress.com
Interaction with metal ions (Cu, Zn, Fe) to produce H₂O₂. imrpress.comIncreased vulnerability of the brain to further oxidative damage. nih.gov
Upregulation of β-secretase (BACE1) activity, leading to increased Aβ production. nih.govmdpi.comA vicious cycle of Aβ production and oxidative stress. mdpi.com

Lysosomal and Proteasomal System Modulation

Aβ peptides can interfere with the primary cellular machinery responsible for protein degradation and clearance: the lysosomal and proteasomal systems. mdpi.com

Lysosomal System: The endosomal-lysosomal pathway is involved in the degradation of the amyloid precursor protein (APP). nih.gov However, this pathway can also be a site for the generation of Aβ. frontiersin.orgpnas.org The acidic environment within endosomes and lysosomes is conducive to the activity of β-secretase, a key enzyme in Aβ production. frontiersin.org Furthermore, the rate of Aβ oligomer assembly is significantly increased in the low-pH environment of lysosomes. frontiersin.org

Proteasomal System: The ubiquitin-proteasome system is responsible for degrading many intracellular proteins. There is evidence that intracellular Aβ can be degraded by proteasomes. nih.gov However, Aβ oligomers have been shown to inhibit the proteasome. nih.gov This inhibition can impair the clearance of not only Aβ itself but also other proteins, such as tau. nih.govfrontiersin.org The impairment of proteasome function by Aβ can lead to the accumulation of both Aβ and tau, exacerbating the pathology of Alzheimer's disease. nih.govfrontiersin.org Some research suggests that Aβ may act as an allosteric inhibitor of the 20S core of the proteasome, preventing the entry of substrates. biorxiv.org

SystemRole in Aβ-Related ProcessesConsequences of Aβ Interaction
Lysosomal SystemSite of APP degradation and Aβ generation. nih.govfrontiersin.orgpnas.org The acidic environment promotes β-secretase activity and Aβ oligomerization. frontiersin.orgPotential for increased Aβ production and aggregation within lysosomes. frontiersin.org
Proteasomal SystemDegradation of intracellular Aβ. nih.govInhibition of proteasome activity by Aβ oligomers, leading to the accumulation of Aβ and tau. nih.govfrontiersin.org

Interactions with Subcellular Organelles

Intracellular Aβ has been shown to interact with and affect the function of several subcellular organelles, contributing to neuronal dysfunction. nih.gov

Mitochondrial Association and Functional Alterations

Aβ has been found to localize within mitochondria. frontiersin.org The presence of Aβ in mitochondria is correlated with mitochondrial dysfunction. mdpi.com Aβ can impair the import of mitochondrial pre-proteins into the organelle. mdpi.com This can disrupt the normal functioning of mitochondria, which are crucial for cellular energy production and are also involved in the generation of reactive oxygen species. imrpress.com Dysfunctional mitochondria are considered a key factor in the mitochondrial cascade hypothesis of Alzheimer's disease, where they contribute to the production of Aβ and act as inducers of oxidative stress. imrpress.com

Endoplasmic Reticulum and Secretory Pathway Involvement

The endoplasmic reticulum (ER) and the broader secretory pathway, including the Golgi apparatus, are central to the production and trafficking of APP and the generation of Aβ. frontiersin.orgbmbreports.orgpnas.org Aβ can be produced in the ER and the trans-Golgi network (TGN). frontiersin.orgpnas.org Specifically, Aβ42 has been found within the ER, while the TGN is a primary site for the formation of both Aβ40 and Aβ42. pnas.org

The accumulation of misfolded proteins, including Aβ, in the ER can lead to ER stress. mdpi.complos.org This triggers the unfolded protein response (UPR), a cellular defense mechanism. plos.org However, prolonged ER stress can switch the UPR to an apoptotic pathway, leading to cell death. plos.org ER stress has been shown to enhance γ-secretase activity, potentially increasing Aβ formation. mdpi.com Furthermore, Aβ can increase the physical contact between the ER and mitochondria, which can alter mitochondrial function and the formation of autophagosomes. nih.gov

OrganelleInteraction with AβFunctional Consequences
MitochondriaAβ localizes within mitochondria. frontiersin.orgImpaired import of mitochondrial proteins, mitochondrial dysfunction, and increased oxidative stress. mdpi.comimrpress.com
Endoplasmic Reticulum (ER)Site of Aβ production. frontiersin.orgpnas.org Aβ accumulation leads to ER stress. mdpi.complos.orgActivation of the unfolded protein response (UPR), which can lead to apoptosis with prolonged stress. plos.org Enhanced γ-secretase activity and increased contact with mitochondria. mdpi.comnih.gov
Secretory Pathway (Golgi)Involved in APP processing and Aβ generation, particularly in the trans-Golgi network (TGN). frontiersin.orgpnas.orgpnas.orgThe TGN is a major site for the production of both Aβ40 and Aβ42 that are subsequently secreted. pnas.org

Advanced Research Methodologies and Model Systems for Aβ 4 10 Studies

In Vitro Model Systems

In vitro, or cell-free, systems provide a controlled environment to study the biochemical and biophysical properties of Aβ(4-10) and its interactions with cellular components.

Synthetic Aβ Peptide Preparations

The foundation of in vitro studies on Aβ(4-10) relies on the availability of high-purity synthetic peptides. These peptides are typically produced using chemical synthesis, most commonly solid-phase peptide synthesis (SPPS). researchgate.netlew.ronih.gov SPPS allows for the precise, residue-by-residue construction of the peptide chain on a solid resin support. researchgate.netnih.gov Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries can be employed for this process. researchgate.net

However, the synthesis of Aβ peptides, including fragments like Aβ(4-10), can be challenging due to their hydrophobic nature and tendency to aggregate, which can lead to incomplete reactions and low yields. researchgate.netmdpi.com To overcome these "difficult sequences," various strategies have been developed, such as:

Using specialized, low-loading resins like ChemMatrix to improve solvation and reaction kinetics. rsc.org

Incorporating backbone-protecting groups or pseudoprolines to disrupt secondary structure formation during synthesis. rsc.org

Employing high-efficiency coupling reagents. researchgate.net

Optimizing deprotection and cleavage protocols to maintain peptide integrity. mdpi.comrsc.org

Once synthesized, the crude peptide is cleaved from the resin, purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. lew.ro The preparation of well-characterized, monomeric starting material is critical for aggregation and toxicity studies to ensure reproducibility. nih.govdiva-portal.org Protocols often involve dissolving the peptide in solvents like hexafluoroisopropanol (HFIP) to break up pre-existing aggregates, followed by removal of the solvent and resuspension in an appropriate aqueous buffer. nih.gov

Cell Culture Models (e.g., Primary Neurons, Oligodendrocytes, Cell Lines)

Cell culture models are indispensable for studying the cellular responses to Aβ(4-10). These models range from immortalized cell lines to more physiologically relevant primary cells.

Primary Neurons: Cultures of primary neurons, often derived from the cortex or hippocampus of rodent embryos, are a key model for neurotoxicity studies. biorxiv.orgmdpi.combiorxiv.org Exposing these neurons to synthetic Aβ peptides allows researchers to assess effects on cell viability, synaptic function, and signaling pathways. jneurosci.org For instance, studies have shown that oligomeric forms of Aβ can induce dose-dependent neurotoxicity in primary neuronal cultures. mdpi.comnih.gov The presence of glial cells in co-cultures can modulate this neurotoxic response, highlighting the importance of cellular interactions. nih.gov

Oligodendrocytes: As the myelin-producing cells of the central nervous system, oligodendrocytes are also affected in Alzheimer's disease. nih.govimrpress.com Both neurons and oligodendrocytes are known to produce and release Aβ. wikipedia.org In vitro studies using primary oligodendrocytes or oligodendrocyte precursor cells (OPCs) help to elucidate how Aβ fragments might impair myelination, induce inflammation, or cause direct toxicity to these cells. nih.govfrontiersin.org Some studies suggest that Aβ oligomers can paradoxically promote oligodendrocyte differentiation, indicating a complex role for Aβ in glial cell biology. nih.gov

Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line, offer a robust and reproducible system for high-throughput screening and mechanistic studies. While less complex than primary cultures, they are valuable for initial investigations into the cytotoxic effects of Aβ peptides and for dissecting specific molecular pathways.

Model Lipid Bilayers and Membrane Mimics

The interaction of Aβ peptides with neuronal cell membranes is considered a critical step in the cascade of toxic events. nih.govacs.org Model lipid bilayers and membrane mimics are used to study these interactions in a simplified, controlled system. These models include:

Lipid Monolayers: Formed at an air-water interface, Langmuir monolayers allow for precise control over lipid packing density and surface pressure. nih.gov Insertion assays using this technique can quantify the degree to which Aβ(4-10) penetrates the lipid layer, providing insight into the electrostatic and hydrophobic forces driving the interaction. nih.gov

Supported Lipid Bilayers (SLBs): These are planar bilayers formed on a solid support, such as mica or quartz. acs.org Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and atomic force microscopy (AFM) can be used with SLBs to monitor the binding of Aβ peptides and the resulting changes in the bilayer's structure and mechanical properties in real-time. acs.orgacs.org Studies have shown that Aβ peptides can disrupt lipid bilayers, and this interaction is influenced by factors like the hydrophobic thickness of the membrane. acs.orgacs.org

Liposomes and Micelles: These are vesicular structures that mimic the curved surface of a cell membrane. They are used in solution-based assays to study how Aβ(4-10) affects membrane permeability and integrity.

These models have demonstrated that Aβ peptides can induce conformational changes upon binding to membranes and can perturb the bilayer structure, potentially leading to ion channel formation or non-specific leakage. nih.gov

Biochemical Assays for Aggregation Kinetics (e.g., Thioflavin T Fluorescence)

Understanding the aggregation propensity of Aβ(4-10) is key to understanding its pathological role. Various biochemical assays are used to monitor the kinetics of peptide aggregation from monomers to oligomers and fibrils.

Thioflavin T (ThT) Fluorescence Assay: This is the most widely used method for monitoring amyloid fibril formation. royalsocietypublishing.orgacs.orgacs.org Thioflavin T is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. nih.gov By measuring the fluorescence intensity over time, a sigmoidal curve is typically generated, which allows for the quantification of key kinetic parameters like the lag time (nucleation phase) and the elongation rate. acs.orgnih.gov However, ThT is less effective at detecting early-stage, non-fibrillar oligomers, which are considered highly toxic. acs.org

Other Fluorescence-Based Assays: To overcome the limitations of ThT, other fluorescent probes have been developed to specifically detect oligomeric species. acs.orgnih.gov For example, some assays use fluorescently labeled Aβ peptides that experience fluorescence quenching upon aggregation. nih.gov Another approach involves using specific dyes that are more sensitive to the conformational changes that occur during the formation of oligomers from monomers. acs.org

Size-Exclusion Chromatography (SEC) and SDS-PAGE: These techniques can be used to separate and visualize Aβ species of different sizes (monomers, dimers, trimers, etc.), providing snapshots of the aggregation process at different time points. jneurosci.org

Table 1: Overview of In Vitro Methodologies for Aβ(4-10) Research
MethodologyModel System/AssayPrimary Research FocusKey Findings/Applications
Peptide ProductionSolid-Phase Peptide Synthesis (SPPS)Generation of pure Aβ(4-10) peptideEnables in vitro studies by providing the necessary starting material. researchgate.netlew.ro
Cellular ResponsePrimary Neurons & OligodendrocytesNeurotoxicity and cellular dysfunctionDemonstrates the direct impact of Aβ fragments on neuronal viability and glial function. nih.govnih.gov
Membrane InteractionModel Lipid Bilayers (e.g., SLBs)Peptide-membrane binding and disruptionReveals mechanisms of membrane perturbation by Aβ peptides. nih.govacs.org
Aggregation AnalysisThioflavin T (ThT) Fluorescence AssayKinetics of amyloid fibril formationQuantifies the rate and extent of fibrillogenesis. royalsocietypublishing.orgnih.gov

In Vivo Animal Models for Mechanistic Investigation

To understand the pathogenic effects of Aβ(4-x) peptides in a complex, living system, researchers turn to transgenic animal models, primarily mice.

Transgenic Mouse Models Expressing Aβ(4-x) or APP Mutants (e.g., Tg4-42, 5XFAD, APP/PS1)

Several transgenic mouse models have been developed that express human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease or that directly express specific Aβ fragments. embopress.org

Tg4-42 Model: This unique mouse model was specifically designed to investigate the effects of N-terminally truncated Aβ. mdpi.comnih.gov It expresses human Aβ(4-42) in neurons, particularly in the CA1 region of the hippocampus, without overexpressing the full APP protein. mdpi.comtandfonline.com A key feature of the Tg4-42 model is the development of age-dependent, massive neuron loss and spatial memory deficits, even in the absence of extracellular amyloid plaques. nih.govalzforum.org This model supports the hypothesis that soluble, intraneuronal Aβ species, specifically N-truncated forms, are highly neurotoxic and can trigger AD-like pathology independently of plaque formation. mdpi.comnih.gov

5XFAD Model: This widely used model expresses human APP with three familial mutations (Swedish, Florida, London) and human presenilin-1 (PS1) with two mutations. frontiersin.orgnih.gov These mutations lead to the rapid and aggressive accumulation of Aβ, with plaque formation starting as early as 1.5 to 2 months of age. nih.gov While the majority of Aβ produced is full-length Aβ(1-42), mass spectrometry and immunohistochemical analyses have confirmed the presence of N-truncated species, including Aβ(4-x), within the plaque cores of 5XFAD mice. frontiersin.orgnih.govmdpi.com This model is therefore useful for studying the role of Aβ(4-x) in the context of plaque development and maturation. nih.gov

Table 2: Comparison of Transgenic Mouse Models for Aβ(4-x) Research
Mouse ModelTransgene(s)Key Pathological Features Related to Aβ(4-x)Primary Utility for Aβ(4-x) Studies
Tg4-42Human Aβ(4-42)Intraneuronal Aβ(4-42) accumulation, severe CA1 neuron loss, memory deficits without plaque formation. mdpi.comnih.govalzforum.orgInvestigating the direct neurotoxicity of soluble, N-truncated Aβ independent of plaques. mdpi.com
5XFADHuman APP (3 mutations), Human PS1 (2 mutations)Rapid Aβ plaque deposition; Aβ(4-x) is a component of plaque cores. frontiersin.orgnih.govStudying the role of N-truncated Aβ in plaque seeding and maturation. nih.govmdpi.com
APP/PS1Human APP (Swedish mutation), Human PS1 (mutant)Age-dependent Aβ plaque formation; contains N-truncated Aβ species like Aβ(4-42). frontiersin.orgjove.comModeling the contribution of various Aβ species, including Aβ(4-x), to overall amyloid pathology. frontiersin.org

Inoculation and Seeding Models of Aβ Propagation

Inoculation and seeding models are pivotal in understanding the propagation of amyloid-β (Aβ) pathology. These models typically involve introducing pre-formed Aβ aggregates (seeds) into the brains of susceptible animals to trigger and study the subsequent cascade of amyloid deposition. nih.govfrontiersin.org While much of the foundational work has utilized full-length Aβ or brain homogenates from Alzheimer's disease (AD) patients, the principles are applicable to studying the specific role of N-terminally truncated fragments like Aβ(4-10).

The core concept of these models is that exogenous Aβ seeds can act as a template, accelerating the misfolding and aggregation of endogenous Aβ in a "prion-like" manner. nih.govfrontiersin.org Initial experiments demonstrated that injecting brain extracts from AD patients into non-human primates or APP transgenic mice could induce cerebral amyloidosis. frontiersin.orgfrontiersin.org This process is not merely a passive accumulation but an active biological cascade that can propagate to different brain regions over time. nih.govnih.gov

Studies have shown that Aβ oligomers are particularly potent in inducing this pathology. nih.govfrontiersin.org When brain homogenates are immunodepleted of oligomers, the seeding activity is significantly reduced, highlighting the importance of these smaller aggregates in initiating the process. nih.gov

For Aβ(4-10), a seeding model would involve the preparation of synthetic Aβ(4-10) oligomers or fibrils, which are then stereotactically injected into the brains of animal models, such as APP transgenic mice. These mice are genetically engineered to overproduce human Aβ, making them susceptible to induced amyloid pathology. frontiersin.org Following inoculation, the progression of amyloid deposition can be monitored over various time points. researchgate.net

Key aspects investigated in these models include:

Induction of Plaque Formation: Assessing whether Aβ(4-10) seeds can induce the formation of new amyloid plaques.

Acceleration of Pathology: Determining if Aβ(4-10) can quicken the onset and progression of amyloid deposition in preclinical animal models. nih.gov

Cross-Seeding: Investigating if Aβ(4-10) seeds can template the aggregation of other Aβ species, such as Aβ(1-40) and Aβ(1-42), which are abundant in the brains of AD models.

These models provide a powerful tool to dissect the specific contribution of Aβ(4-10) to the initiation and spread of amyloid pathology in vivo.

Analysis of Molecular Pathology in Animal Brains

Following in vivo studies, such as those involving inoculation models, a detailed analysis of the molecular pathology within the animal brains is crucial. This involves examining changes in amyloid deposition, synaptic integrity, and glial responses.

Amyloid Deposition Patterns: The primary pathological hallmark of Alzheimer's disease is the accumulation of Aβ into extracellular plaques. acs.org Following the administration of Aβ species, including truncated forms, researchers use immunohistochemistry with specific antibodies to visualize and quantify amyloid deposition. For instance, a specific antiserum against the N-terminus of Aβ(4-X) has been used to detect abundant plaque staining in the brains of APP/PS1KI and 5XFAD transgenic mice. frontiersin.org This demonstrates that N-terminally truncated Aβ species are significant components of amyloid plaques in these models. The morphology and distribution of these plaques can provide insights into the specific pathological contributions of the administered Aβ fragment.

Synaptic Protein Levels: Synaptic loss is an early event in AD and correlates strongly with cognitive decline. nih.gov Aβ oligomers are known to bind to synapses and cause a reduction in dendritic spine density. nih.govelifesciences.org The impact of Aβ(4-10) on synaptic integrity can be assessed by measuring the levels of key synaptic proteins. Western blotting and immunohistochemistry are common techniques used to quantify proteins such as:

PSD-95 (Postsynaptic Density Protein 95): A critical scaffolding protein in the postsynaptic density of excitatory synapses. nih.govjneurosci.org

Synaptophysin: A major integral membrane protein of presynaptic vesicles. jneurosci.org

Syntaxin: A protein involved in the docking and fusion of synaptic vesicles with the presynaptic membrane. jneurosci.org

Studies have shown that infusion of Aβ oligomers into wild-type mice can lead to a reduction in these neuronal protein markers, correlating with microgliosis. jneurosci.org Examining these markers after Aβ(4-10) administration would reveal its specific impact on synaptic structures.

Glial Activation Markers: Neuroinflammation, characterized by the activation of microglia and astrocytes, is another key feature of AD pathology. oup.comfrontiersin.org Activated glial cells are often found associated with amyloid plaques. nih.govbiorxiv.org The response of these cells to Aβ(4-10) can be evaluated by staining for specific activation markers:

Iba1 (Ionized calcium-binding adapter molecule 1): A marker for microglia. frontiersin.orgnih.gov

CD68: A lysosomal protein that is upregulated in activated microglia. jneurosci.org

GFAP (Glial Fibrillary Acidic Protein): A marker for astrocytes, which becomes upregulated during astrogliosis. frontiersin.orgnih.gov

Phosphotyrosine: Increased levels can indicate microglial activation. jneurosci.org

Confocal microscopy can be used to analyze the spatial relationship between glial cells and Aβ deposits, and even to observe the internalization of Aβ by microglia and astrocytes. nih.gov Studies have demonstrated that Aβ oligomers can stimulate microglial activation, and it is crucial to determine if Aβ(4-10) elicits a similar inflammatory response. jneurosci.orgbiorxiv.org

The table below summarizes the key molecular pathology markers and the techniques used for their analysis.

Pathological FeatureMarkersCommon Analysis Techniques
Amyloid Deposition Aβ(4-X) specific antibodies, Thioflavin SImmunohistochemistry, Confocal Microscopy
Synaptic Integrity PSD-95, Synaptophysin, SyntaxinWestern Blot, Immunohistochemistry
Glial Activation Iba1, CD68 (Microglia), GFAP (Astrocytes), PhosphotyrosineImmunohistochemistry, Confocal Microscopy, Western Blot

Biophysical Characterization Techniques

Understanding the biophysical properties of Aβ(4-10) is fundamental to elucidating its role in aggregation and neurotoxicity. A variety of techniques are employed to study its structure, morphology, and aggregation kinetics.

Spectroscopic Methods

Spectroscopic techniques are invaluable for examining the conformational properties of peptides like Aβ(4-10) in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to determine the secondary structure of proteins and peptides. nih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light. For Aβ peptides, CD spectra can distinguish between random coil, α-helical, and β-sheet conformations. frontiersin.orgosti.gov Studies have shown that N-terminally truncated Aβ species, including those starting at position 4, predominantly form β-sheet conformations upon aggregation. frontiersin.org CD can monitor the conformational transition from a largely unstructured monomer to a β-sheet-rich aggregate over time. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is another powerful technique for analyzing protein secondary structure. It measures the vibrations of molecular bonds, with the amide I band (1600-1700 cm⁻¹) being particularly sensitive to the peptide backbone conformation. spiedigitallibrary.org Different secondary structures (α-helix, β-sheet, turns, random coil) give rise to characteristic frequencies within this band. frontiersin.org FTIR can be used to confirm the β-sheet content of Aβ(4-10) aggregates.

Fluorescence Spectroscopy: This technique utilizes fluorescent probes to monitor peptide aggregation. Thioflavin T (ThT) is a classic amyloid-binding dye that exhibits a significant increase in fluorescence quantum yield upon binding to β-sheet-rich amyloid fibrils. nih.govplos.org This property makes it a standard tool for monitoring the kinetics of fibrillization in real-time. nih.gov More advanced fluorescence techniques, like fluorescence correlation spectroscopy (FCS), can be used to detect and characterize early-stage oligomers in solution by measuring fluctuations in fluorescence intensity as labeled molecules diffuse through a tiny observation volume. nih.govnih.gov Novel fluorescent probes are also being developed to specifically detect early-stage, non-fibrillar aggregates. acs.org

The following table provides a summary of these spectroscopic methods and their applications in studying Aβ(4-10).

TechniquePrincipleInformation Obtained
Circular Dichroism (CD) Differential absorption of circularly polarized lightSecondary structure content (α-helix, β-sheet, random coil) and conformational changes. nih.govresearchgate.net
FTIR Spectroscopy Infrared absorption by molecular vibrationsDetailed secondary structure analysis, particularly β-sheet formation. spiedigitallibrary.org
Fluorescence Spectroscopy Emission of light by fluorescent probesAggregation kinetics (using dyes like ThT), detection and sizing of oligomers (FCS). nih.govresearchgate.net

Microscopy Techniques

Microscopy techniques provide direct visualization of the morphology and structure of Aβ(4-10) aggregates at various stages of assembly.

Transmission Electron Microscopy (TEM): TEM is a high-resolution imaging technique that has been instrumental in characterizing the fibrillar morphology of amyloid peptides. frontiersin.orgbiorxiv.org Samples are typically negatively stained with heavy metal salts (like uranyl acetate) to enhance contrast, revealing the fine structural details of fibrils, such as their width and periodicity. beilstein-journals.orgresearchgate.netpnas.org TEM can confirm whether Aβ(4-10) forms typical amyloid-like fibrils.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of surfaces with nanoscale resolution. Unlike TEM, AFM can be performed in liquid, allowing for the imaging of Aβ aggregates under near-physiological conditions. It is particularly useful for characterizing the size and shape of early-stage, non-fibrillar oligomers and protofibrils, which are often considered the most toxic species. nih.govrsc.org AFM can provide quantitative data on the height and length of Aβ(4-10) aggregates. nih.gov

Super-Resolution Microscopy: These advanced light microscopy techniques bypass the diffraction limit of conventional microscopy, enabling the visualization of subcellular structures with unprecedented detail. They can be applied to study the interaction of fluorescently labeled Aβ(4-10) with neuronal cells, resolving the localization of small oligomers at synaptic terminals.

Confocal Microscopy: Confocal microscopy is a fluorescence imaging technique that uses a pinhole to reject out-of-focus light, resulting in high-contrast optical sections of thick specimens. mdpi.com It is widely used to visualize the localization of fluorescently labeled Aβ(4-10) in cell culture models and in brain tissue. rsc.orgresearchgate.netoncotarget.com By co-staining with markers for specific organelles or cell types (like neurons or glia), confocal microscopy can reveal the cellular and subcellular distribution of Aβ(4-10) and its co-localization with pathological markers. nih.govrsc.orgbiorxiv.org

This table summarizes the microscopy techniques used for Aβ(4-10) characterization.

TechniquePrincipleApplication to Aβ(4-10) Studies
Transmission Electron Microscopy (TEM) High-energy electron beam transmitted through a thin sampleVisualization of fibril morphology and ultrastructure. beilstein-journals.orgpnas.org
Atomic Force Microscopy (AFM) Mechanical probe scans the sample surfaceImaging of oligomers, protofibrils, and fibrils in 3D; size and shape analysis. nih.govrsc.org
Super-Resolution Microscopy Overcomes the diffraction limit of lightHigh-resolution localization of Aβ(4-10) aggregates in cellular contexts.
Confocal Microscopy Optical sectioning using a pinhole3D imaging of fluorescently labeled Aβ(4-10) in cells and tissues; co-localization studies. mdpi.comoncotarget.com

Scattering Techniques

Scattering techniques are used to determine the size, molar mass, and aggregation state of macromolecules and their assemblies in solution.

Dynamic Light Scattering (DLS): Also known as Quasielastic Light Scattering (QLS), DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. nih.govresearchgate.net These fluctuations are analyzed to determine the hydrodynamic radius (Rh) of the particles. DLS is a powerful tool for monitoring the growth of Aβ aggregates over time, from small oligomers to larger assemblies. nih.govplos.org It can provide information on the size distribution of particles in a sample. plos.org

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle. This information can be used to determine the weight-averaged molar mass (Mw) of the particles in solution. nih.gov When combined with concentration measurements, SLS is a valuable technique for characterizing the oligomerization state of Aβ(4-10).

The combination of DLS and SLS provides a comprehensive picture of the size and mass of Aβ(4-10) aggregates in solution. These techniques are often used alongside SEC for more detailed characterization. nih.gov

TechniquePrincipleKey MeasurementApplication to Aβ(4-10)
Dynamic Light Scattering (DLS/QLS) Measures fluctuations in scattered light due to Brownian motionHydrodynamic Radius (Rh), Size DistributionMonitoring aggregation kinetics and particle size growth. plos.orgresearchgate.net
Static Light Scattering (SLS) Measures time-averaged scattered light intensityWeight-Averaged Molar Mass (Mw)Determining the oligomerization state and mass of aggregates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly powerful technique that provides atomic-resolution information about the structure, dynamics, and interactions of molecules in both solution and solid states.

Solution NMR: Solution NMR is used to study the three-dimensional structure and dynamics of soluble, monomeric, or small oligomeric forms of Aβ(4-10). While full-length Aβ monomers are intrinsically disordered, NMR can reveal transient secondary structures and identify specific residues involved in early oligomerization events. frontiersin.org It can also be used to map the binding sites of interacting molecules, such as inhibitors or antibodies. nih.gov

Solid-State NMR (ssNMR): Since large Aβ aggregates and fibrils are insoluble and tumble too slowly for solution NMR, ssNMR is the method of choice for their structural characterization. ssNMR provides atomic-level details about the conformation of peptides within amyloid fibrils, including the arrangement of β-strands, the location of turns, and the specific inter-residue contacts that stabilize the fibril structure. This information is crucial for understanding the molecular architecture of Aβ(4-10) fibrils and for designing structure-based inhibitors.

NMR provides unparalleled detail at the atomic level, complementing the lower-resolution data from microscopy and scattering techniques.

NMR TypeSample StateInformation Provided
Solution NMR Soluble monomers and small oligomers3D structure and dynamics in solution, mapping of interaction sites. frontiersin.org
Solid-State NMR (ssNMR) Insoluble fibrils and large aggregatesAtomic-resolution structure of the peptide within the fibril architecture.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. It is extensively used to characterize the binding kinetics—the association (on-rate) and dissociation (off-rate) constants—of interactions between Aβ peptides, including fragments like Aβ(4-10), and their binding partners, such as antibodies. nih.govacs.org

In a typical SPR experiment, one molecule (the ligand, e.g., an antibody) is immobilized on a sensor chip surface, while the other molecule (the analyte, e.g., an Aβ peptide) is flowed over the surface in a solution. mdpi.com The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). The resulting sensorgram, a plot of RU versus time, provides quantitative data on the interaction.

SPR has been instrumental in characterizing the binding kinetics of various monoclonal antibodies to different forms of Aβ. For example, the plaque-binding antibody IgG4.1, which has an epitope specificity for Aβ(2-10), demonstrated a weaker affinity for monomeric Aβ40 but a significantly higher affinity for Aβ40 fibrils. nih.govacs.org In contrast, the peptide-capturing antibody 11A50 showed a preferential affinity for monomeric Aβ40 and did not bind to fibrils. nih.govacs.org These studies highlight how SPR can differentiate the binding preferences of antibodies for various Aβ aggregation states.

The kinetic parameters derived from SPR analysis, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), provide a detailed picture of the binding event. A lower KD value signifies a higher binding affinity. For instance, the binding of wild-type Aβ(1-17) to a monoclonal antibody was determined by SPR to have a KD in the low nanomolar range, indicating a strong interaction. nih.gov

Table 2: Kinetic Binding Parameters of Monoclonal Antibodies to Aβ40 Monomers Determined by SPR

AntibodyEpitopeka (1/Ms)kd (1/s)KD (nM)Reference
6E10Aβ(1-16)1.2 x 10^52.7 x 10^-322.3 acs.org
4G8Aβ(17-24)3.9 x 10^51.2 x 10^-230.1 acs.org
11A50N/A4.1 x 10^51.3 x 10^-232.5 acs.org
IgG4.1Aβ(2-10)1.0 x 10^35.2 x 10^-4512 acs.org

Furthermore, SPR can be combined with other techniques, like mass spectrometry, for a comprehensive analysis of epitope-paratope interactions. researchgate.net The ability to prepare sensor surfaces with homogeneous Aβ species (monomers, oligomers, or fibrils) is crucial for obtaining reliable SPR measurements and understanding how different aggregation states influence binding kinetics. researchgate.net The technique's sensitivity allows for the detection and quantification of subtle differences in binding affinities and rates, which is vital for the development and selection of therapeutic antibodies or diagnostic agents targeting specific Aβ species. nih.govacs.org

Single-Molecule Techniques (e.g., FRET, Force Spectroscopy, Nanopore Electrical Recording)

Single-molecule techniques offer unprecedented insights into the heterogeneous and transient nature of Aβ peptides, providing information that is often obscured in conventional ensemble measurements. cambridge.org These methods allow for the direct observation and manipulation of individual molecules, revealing conformational dynamics and interaction pathways.

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure distances between two fluorescent molecules (a donor and an acceptor) on the scale of several nanometers. cambridge.org By labeling specific sites on the Aβ peptide, single-molecule FRET (smFRET) can probe the conformational ensemble and dynamics of monomeric Aβ. Studies on Aβ40 and Aβ42 have shown that the monomers exist as a broad distribution of rapidly interconverting, disordered conformations, rather than populating a single, stable state. nih.gov Nanosecond fluorescence correlation spectroscopy, a related technique, has measured the timescale of these conformational fluctuations to be around 35 nanoseconds, which is characteristic of intrinsically disordered proteins. nih.gov

Single-Molecule Force Spectroscopy (SMFS) techniques, such as atomic force microscopy (AFM) and optical tweezers, apply piconewton-scale forces to individual molecules to study their mechanical properties and interaction forces. cambridge.orgub.edu In the context of Aβ, SMFS can be used to investigate the forces involved in peptide unfolding, aggregation, and interaction with other molecules or surfaces. By pulling on the ends of a single peptide or an aggregate, researchers can map the energy landscape of these processes and identify intermediate states. ub.edunih.gov

Nanopore Electrical Recording involves passing molecules through a tiny pore, either a biological protein channel or a solid-state nanopore, and measuring the resulting changes in ionic current. cambridge.org The amplitude and duration of the current blockades provide information about the size, shape, and charge of the translocating molecule. This technique can be used to detect and characterize individual Aβ monomers and oligomers in a heterogeneous population, offering a label-free approach to studying the early stages of aggregation. ceesdekkerlab.nl

These single-molecule methods provide a powerful and complementary suite of tools for studying the biophysical properties of Aβ(4-10) and related peptides. cambridge.org They enable the characterization of transient intermediates, conformational heterogeneity, and the kinetics of molecular interactions at a level of detail that is unattainable with ensemble techniques.

Computational Modeling and Simulation Approaches

Computational methods, particularly molecular dynamics simulations and kinetic modeling, have become indispensable tools for investigating the behavior of Aβ peptides at an atomic level of detail, providing insights that are often difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations of Aβ-Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of conformational changes, binding events, and the influence of the environment on peptide behavior.

MD simulations have been extensively applied to study the interaction of Aβ peptides, including fragments containing the 4-10 region, with model cell membranes. acs.orgmdpi.com These simulations have revealed that the membrane environment significantly influences the secondary structure of Aβ peptides, often accelerating the formation of β-sheet structures, which are precursors to aggregation. acs.orgnih.gov

Key findings from MD simulations of Aβ-membrane interactions include:

Role of Specific Residues: Residues such as Asp1 and Glu22 have been identified as playing crucial roles in the initial electrostatic interactions with the lipid bilayer. acs.org The interaction with the membrane can induce conformational changes, such as the formation of β-hairpin structures, which are critical for subsequent aggregation. acs.orgmdpi.com

Influence of Membrane Composition: The composition of the lipid membrane affects the nature of the interaction. For example, simulations have shown that Aβ peptides have a higher affinity for membranes containing anionic phospholipids, like phosphatidylserine (B164497), due to favorable electrostatic interactions. acs.org The difference in lipid composition between gray and white matter can lead to different modes of interaction and structural changes in the peptide. acs.org

Membrane-Catalyzed Aggregation: The membrane surface can act as a catalyst for Aβ aggregation, increasing the local concentration of peptides and facilitating their self-assembly into oligomers even at physiologically low concentrations. mdpi.com Simulations show that transient interactions with the membrane can dramatically alter the peptide's conformation, making it more prone to aggregation. mdpi.com

Membrane Disruption: Some simulations suggest that Aβ peptides or their oligomers can insert into the membrane, potentially leading to a loss of membrane integrity and the formation of pores or channels. acs.orgnih.gov

These computational studies provide a dynamic, atomistic picture of the initial events in Aβ-membrane interactions, complementing experimental data and offering mechanistic hypotheses for the role of membranes in amyloid pathology. frontiersin.org

Kinetic Modeling of Aggregation Pathways

The aggregation of Aβ is generally understood to follow a nucleated polymerization mechanism, which can be described by a set of differential equations. researchgate.net The key steps in this pathway include:

Primary Nucleation: The initial formation of an unstable nucleus from soluble monomers. This is often the rate-limiting step. bmbreports.org

Elongation: The growth of existing fibrils through the addition of monomers to their ends. bmbreports.org

Secondary Nucleation: The formation of new nuclei on the surface of existing fibrils, which can dramatically accelerate the aggregation process. pnas.org

Kinetic analysis of experimental data, often from fluorescence assays using dyes like Thioflavin T that bind to β-sheet structures, allows for the determination of the rate constants for these individual steps. bmbreports.org Such models have been used to compare the aggregation kinetics of different Aβ isoforms, revealing, for example, that the primary nucleation and elongation of Aβ42 are significantly faster than those of Aβ40. bmbreports.org

Table 3: A Multi-Step Kinetic Model of Aβ Fibril Formation

StepDescriptionKey Process
1Monomer ConformationCommitment to stable monomer/dimer or unstable intermediate
2NucleationCooperative association of intermediates into a multimeric nucleus
3Filament ElongationAddition of intermediates to the nucleus to form filaments
4Fibril FormationLateral aggregation of filaments into fibrils
5Fibril ElongationEnd-to-end association of fibrils

This table is a simplified representation of a postulated kinetic pathway. researchgate.net

Furthermore, kinetic models can be expanded to include the effects of interacting molecules, such as lipids or metal ions, which can modulate the aggregation pathway. nih.govusm.edu For instance, the presence of lipid interfaces can promote alternative, "off-pathway" aggregation that leads to the formation of different types of oligomers. usm.edu By fitting experimental data to these models, researchers can gain a quantitative understanding of how various factors influence the kinetics and thermodynamics of Aβ aggregation, providing a framework for designing inhibitors that target specific steps in the process. pnas.org

Future Research Directions and Unanswered Questions in Aβ 4 10 Biology

Elucidating the Precise Conformational Landscape and Polymorphism of Aβ(4-10) Oligomers

A significant challenge in amyloid research is the transient and heterogeneous nature of oligomeric species. aimspress.com For Aβ(4-10), a detailed picture of its conformational landscape is still emerging. Future research must focus on mapping the various oligomeric forms this fragment can adopt. Key questions include:

What is the full spectrum of oligomeric sizes and structures that Aβ(4-10) can form under physiological conditions?

How do environmental factors such as pH, temperature, and the presence of co-factors influence the equilibrium between different Aβ(4-10) oligomeric states? nih.gov

What are the specific atomic-level structural features that define different Aβ(4-10) polymorphs, and how do these structural variations correlate with their biological activity? acs.org

Advanced techniques like ion mobility-mass spectrometry and solid-state NMR, which have been applied to full-length Aβ, could be invaluable in characterizing the distribution and structure of Aβ(4-10) oligomers. acs.org Understanding this polymorphism is crucial, as different oligomeric species may exhibit distinct toxic properties. nih.gov

Comprehensive Understanding of Aβ(4-10) Specific Interactions with Membrane Components and Cellular Receptors

The interaction of Aβ species with cellular membranes is considered a key event in their mechanism of toxicity. nih.govacs.org While it is known that Aβ peptides can bind to various components of the neuronal membrane, the specific interactions of Aβ(4-10) are not well-defined. nih.govresearchgate.net Future investigations should aim to:

Identify the specific lipid components, such as gangliosides or cholesterol, that Aβ(4-10) preferentially interacts with. nih.gov

Determine if Aβ(4-10) binds to known Aβ receptors, such as the N-methyl-D-aspartate receptor (NMDAR), α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR), or the receptor for advanced glycation end products (RAGE), and characterize the binding affinity and downstream consequences of these interactions. nih.govmdpi.com

Elucidate how the lipid environment influences the conformation and aggregation state of Aβ(4-10) at the membrane surface. frontiersin.org

Distinguishing the membrane and receptor interaction profile of Aβ(4-10) from that of other Aβ species will be critical in understanding its unique contribution to neurotoxicity.

Dissecting the Differential Cellular Signaling Pathways Activated by Aβ(4-10) Versus Other Aβ Species

Different Aβ peptides can trigger distinct downstream signaling cascades, leading to varied cellular responses. ijbs.com A critical area of future research is to delineate the specific signaling pathways activated by Aβ(4-10) and compare them to those initiated by full-length Aβ or other truncated forms. Research should focus on:

Investigating the impact of Aβ(4-10) on key cellular processes implicated in Alzheimer's disease, such as calcium homeostasis, oxidative stress, and inflammatory responses. mdpi.commdpi.com

Identifying the specific kinases, phosphatases, and transcription factors that are modulated by Aβ(4-10) exposure.

Determining whether Aβ(4-10) synergizes with or antagonizes the signaling effects of other Aβ peptides.

Unraveling these differential signaling pathways will provide a molecular basis for the potentially unique pathological role of Aβ(4-10).

Role of Aβ(4-10) in Initiating or Propagating Broader Aβ Pathology in Complex Biological Systems

A crucial unanswered question is whether Aβ(4-10) can act as a seed for the aggregation of other, more abundant Aβ species like Aβ(1-42). frontiersin.org Understanding the role of Aβ(4-10) in the broader context of amyloid pathology requires investigation into:

Whether Aβ(4-10) can cross-seed the fibrillization of Aβ(1-40) or Aβ(1-42) in vitro and in vivo.

How the presence of Aβ(4-10) influences the propagation of amyloid pathology between different brain regions. biorxiv.org

These studies will be essential to determine if targeting Aβ(4-10) could be a viable therapeutic strategy to halt the progression of amyloid deposition.

Development of Advanced Methodologies for High-Resolution In Situ Structural Analysis of Aβ(4-10) in Biological Contexts

A major hurdle in studying Aβ peptides is the difficulty of observing their structure and interactions within a native cellular environment. nih.gov The development and application of advanced imaging and analytical techniques are paramount. Future efforts should focus on:

Utilizing super-resolution microscopy techniques to visualize the interaction of fluorescently labeled Aβ(4-10) with subcellular structures in real-time.

Adapting techniques like cryo-electron tomography (cryo-ET) and in-cell NMR spectroscopy to study the structure of Aβ(4-10) oligomers within or on the surface of neurons. nih.gov

Developing novel chemical probes and biosensors that can specifically detect and report on the conformational state of Aβ(4-10) in living cells.

Q & A

Basic: What experimental models are most suitable for studying beta-amyloid (4-10) cytotoxicity and plaque formation in Alzheimer’s disease (AD)?

Methodological Answer:
In vivo murine models remain foundational due to their ability to recapitulate beta-amyloid pathology. For beta-amyloid (4-10), passive immunization studies using antibodies targeting this fragment (e.g., TP1494) have demonstrated efficacy in reducing cytotoxicity and amyloid plaque burden in mice . When designing experiments, prioritize transgenic models (e.g., APP/PS1 mice) that overexpress amyloid precursor protein (APP) to study plaque dynamics. Complement these with in vitro neuronal cell cultures treated with synthetic beta-amyloid (4-10) peptides to assess direct neurotoxicity. Ensure proper controls, such as scrambled peptide sequences, to isolate fragment-specific effects .

Advanced: How can researchers resolve contradictions between extracellular plaque-centric hypotheses and intracellular beta-amyloid accumulation theories in AD pathogenesis?

Methodological Answer:
Addressing this requires multi-modal experimental designs:

  • Compartment-Specific Tracking: Use immunofluorescence microscopy to differentiate intracellular vs. extracellular beta-amyloid (4-10) localization in post-mortem AD brain samples or transgenic models .
  • Longitudinal Secretion Assays: Employ SILK (stable isotope labeling kinetics) techniques to quantify beta-amyloid secretion rates in neuronal cultures, correlating findings with plaque deposition in vivo .
  • Genetic Modulation: Knock down genes associated with beta-amyloid secretion (e.g., BACE1) and assess intracellular aggregation using FRET-based sensors . Reconcile discrepancies by integrating data across models and prioritizing replication studies .

Basic: What are the key considerations for designing a study to evaluate beta-amyloid (4-10)-targeted therapeutics?

Methodological Answer:

  • Target Validation: Confirm beta-amyloid (4-10) as a viable target using ELISA or immunoprecipitation to verify its presence in AD patient CSF or brain homogenates .
  • Pharmacodynamic Endpoints: Measure plaque burden via PET imaging (e.g., PiB-PET) and cognitive outcomes (e.g., Morris water maze for spatial memory) in animal models .
  • Dose Optimization: Conduct pharmacokinetic studies to determine blood-brain barrier penetration of antibodies or small molecules targeting beta-amyloid (4-10) .
  • Control for Off-Target Effects: Include sham-treated cohorts and validate specificity using Western blotting or epitope mapping .

Advanced: How can mathematical modeling improve the interpretation of beta-amyloid (4-10) turnover data in human cohorts?

Methodological Answer:
Pharmacokinetic models adapted from SILK studies are critical. For example:

  • Compartmental Modeling: Fit beta-amyloid (4-10) production/clearance rates to longitudinal CSF data using differential equations, accounting for age-dependent changes in APP processing .
  • Bayesian Inference: Apply probabilistic frameworks to handle variability in large datasets (e.g., ADNI cohort), identifying subpopulations with distinct beta-amyloid dynamics .
  • Machine Learning: Train classifiers on multi-omic data (e.g., proteomics, genomics) to predict beta-amyloid (4-10) accumulation thresholds linked to cognitive decline .

Basic: What mechanisms underlie the neuroprotective effects of beta-amyloid (4-10)-specific antibodies?

Methodological Answer:
Antibodies like TP1494 act via:

  • Plaque Disaggregation: Bind to beta-amyloid (4-10) fibrils, destabilizing their structure and promoting clearance by microglia .
  • Neutralization of Soluble Oligomers: Block toxic oligomer-cell membrane interactions using surface plasmon resonance (SPR) assays to quantify binding affinity .
  • Immune Modulation: Assess complement activation (e.g., C3a/C5a levels) to ensure antibodies do not exacerbate neuroinflammation .

Advanced: How can genetic variants influencing beta-amyloid (4-10) metabolism inform personalized therapeutic strategies?

Methodological Answer:

  • GWAS Integration: Analyze loci associated with beta-amyloid processing (e.g., A673T variant in APP) to identify protective alleles. Use CRISPR-edited iPSC-derived neurons to model variant-specific effects on beta-amyloid (4-10) secretion .
  • Pharmacogenomic Profiling: Stratify clinical trial participants by APOEε4 status or TREM2 variants, which modulate beta-amyloid clearance pathways .
  • Cross-Species Validation: Compare beta-amyloid (4-10) dynamics in transgenic mice expressing humanized APP mutations versus wild-type models .

Advanced: What emerging methodologies can elucidate beta-amyloid (4-10)’s role in synaptic dysfunction?

Methodological Answer:

  • Super-Resolution Microscopy: Visualize beta-amyloid (4-10) clustering at synaptic terminals using dSTORM or PALM techniques .
  • Electrophysiological Recording: Patch-clamp hippocampal neurons exposed to beta-amyloid (4-10) to quantify changes in long-term potentiation (LTP) .
  • Multi-Omic Integration: Combine transcriptomic (single-cell RNA-seq) and proteomic (mass spectrometry) data to map beta-amyloid (4-10)-induced signaling cascades .

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